p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide

Beschreibung

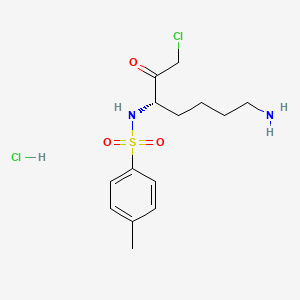

(S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride is a chiral sulfonamide derivative characterized by a heptan-2-one backbone substituted with an amino group at position 7, a chlorine atom at position 1, and a 4-methylbenzenesulfonamide moiety at position 3. The (S)-configuration at the chiral center (C3) is critical for its stereospecific interactions, which may influence biological activity and binding affinity.

The compound’s structural elucidation likely employs X-ray crystallography, leveraging programs like SHELX for refinement and validation of its three-dimensional conformation . Its synthesis involves multi-step organic reactions, including sulfonylation of the amine intermediate and subsequent resolution to isolate the (S)-enantiomer. Potential applications span medicinal chemistry, particularly as a protease inhibitor or antimicrobial agent, given the sulfonamide group’s historical role in targeting bacterial dihydropteroate synthase.

Eigenschaften

IUPAC Name |

N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-4-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O3S.ClH/c1-11-5-7-12(8-6-11)21(19,20)17-13(14(18)10-15)4-2-3-9-16;/h5-8,13,17H,2-4,9-10,16H2,1H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCUZWYIPBUQBD-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045807 | |

| Record name | N-alpha-p-Tosyl-L-lysine chloromethyl ketone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4272-74-6, 4238-41-9 | |

| Record name | Nα-p-Tosyl-L-lysine chloromethyl ketone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4272-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004238419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosyl-L-lysine chloromethylketone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-alpha-p-Tosyl-L-lysine chloromethyl ketone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-[5-amino-1-(chloroacetyl)pentyl]-p-toluenesulphonamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-N-(7-amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

TLCK hydrochloride, also known as (S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride or simply TLCK, is an irreversible inhibitor of trypsin and many trypsin-like serine proteases. It specifically targets the histidine-46 residue located in the active site of these enzymes.

Mode of Action

TLCK hydrochloride acts by alkylating the histidine-46 residue in the active site of trypsin and trypsin-like serine proteases. This alkylation process inhibits the activity of these enzymes, preventing them from carrying out their normal function.

Biochemical Pathways

TLCK hydrochloride plays a crucial role in cell death mechanisms upstream of mitochondrial demise. In a model of glutamate toxicity in HT-22 cells, TLCK hydrochloride was found to inhibit mitochondrial damage and cell death. This suggests that TLCK-sensitive serine proteases play a significant role in programmed cell death (PCD) pathways, particularly those induced by oxidative stress.

Pharmacokinetics

It is known that tlck hydrochloride is soluble in water. Stock solutions of 10 mM can be prepared in 1 mM HCl, pH 3.0 or in buffer at pH # 6.0.

Result of Action

The inhibition of trypsin-like serine proteases by TLCK hydrochloride leads to a protective effect against oxytosis-induced mitochondrial damage and cell death. This includes preventing mitochondrial morphology alterations, the impairment of the mitochondrial membrane potential, ATP depletion, and lipid peroxidation induced by glutamate.

Action Environment

TLCK hydrochloride is stable for at least two years when stored desiccated at -20°C. Solutions of tlck hydrochloride are very unstable above ph 60 at 25°C, with about 48% decomposing in about 5 minutes at pH 90. Therefore, the pH and temperature of the environment significantly influence the action, efficacy, and stability of TLCK hydrochloride.

Biochemische Analyse

Biochemical Properties

TLCK hydrochloride is an irreversible inhibitor of trypsin and trypsin-like serine proteases. It works by alkylating the histidine-46 residue located in the active site of the enzyme. This inhibitory action does not extend to trypsinogen nor complexes of trypsin-inhibitor such as trypsin-benzamidine.

Cellular Effects

In a model of glutamate toxicity in HT-22 cells, TLCK hydrochloride was found to inhibit mitochondrial damage and cell death. It prevented mitochondrial morphology alterations, the impairment of the mitochondrial membrane potential, and ATP depletion. Moreover, lipid peroxidation induced by glutamate was completely abolished.

Molecular Mechanism

The molecular mechanism of TLCK hydrochloride involves the inhibition of serine proteases. It alkylates the histidine-46 residue located in the active site of the enzyme, thereby inhibiting its function. This action is irreversible and does not affect trypsinogen nor complexes of trypsin-inhibitor such as trypsin-benzamidine.

Temporal Effects in Laboratory Settings

TLCK hydrochloride is reported to be stable for at least two years when stored desiccated at -20°C. Solutions of TLCK hydrochloride are very unstable above pH 6.0 at 25°C, with about 48% decomposing in about 5 minutes at pH 9.0.

Metabolic Pathways

Given its role as an inhibitor of serine proteases, it likely interacts with enzymes and cofactors within proteolytic pathways.

Biologische Aktivität

(S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride, commonly referred to as TLCK (Tosyl-Lysine Chloromethyl Ketone), is a synthetic compound with significant biological activity, particularly as a protease inhibitor. This article explores its molecular characteristics, mechanisms of action, and various biological effects supported by research findings.

Molecular Characteristics

- IUPAC Name : (S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride

- CAS Number : 4272-74-6

- Molecular Formula : C14H22Cl2N2O3S

- Molecular Weight : 369.3 g/mol

- SMILES Notation : Cl.CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)CCl

TLCK acts primarily as an irreversible inhibitor of serine proteases. It achieves this by alkylating the active site serine residue of these enzymes, thereby inhibiting their catalytic activity. This mechanism has been documented in various studies, showing its effectiveness against a range of proteases including trypsin, thrombin, and papain .

1. Protease Inhibition

TLCK is recognized for its potent inhibitory effects on several key proteases:

- Thrombin : Inhibits thrombin activity at concentrations around 10 mM .

- Papain and Ficin : Exhibits significant inhibition of these thiol proteases, with IC50 values reported in the micromolar range .

2. Anti-inflammatory Effects

Research indicates that TLCK can inhibit nitric oxide production in immunostimulated macrophages, suggesting a role in modulating inflammatory responses. Specifically, it has been shown to interfere with lipopolysaccharide-induced nitric oxide synthase gene expression in rat alveolar macrophages .

3. Apoptosis Modulation

TLCK has been observed to prevent apoptosis in certain cell types by inhibiting trypsin-like proteases. This effect is particularly notable in thymocytes and HL-60 cells, where it prevents DNA endonucleolytic cleavage during apoptosis induced by various agents .

Case Studies and Research Findings

Several studies have highlighted the biological activities of TLCK:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Sulfonamides, including the compound in focus, are known for their antimicrobial properties. They function by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication. Research has shown that derivatives of sulfonamides can exhibit potent activity against a variety of pathogens.

- Mechanism of Action : The compound likely acts by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thus inhibiting bacterial growth.

- Case Studies : Various studies have demonstrated the efficacy of sulfonamide derivatives against resistant strains of bacteria, showcasing their potential as alternative therapeutic agents in the face of rising antibiotic resistance .

Anticancer Potential

Recent studies have explored the anticancer properties of sulfonamide derivatives, including (S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride. These compounds have been evaluated for their ability to inhibit tumor cell proliferation.

- In Vitro Studies : Research involving cell lines such as HeLa and MCF-7 has indicated that certain sulfonamide derivatives can induce cytotoxic effects at micromolar concentrations. For instance, compounds with similar structures have shown IC50 values ranging from 1.9 to 3.0 μM against various human tumor cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 6–7 |

| Compound B | MCF-7 | 18–20 |

Enzyme Inhibition

Sulfonamides are also being investigated for their potential as enzyme inhibitors. The compound has been studied for its ability to inhibit specific enzymes related to metabolic pathways.

- α-Glucosidase and Acetylcholinesterase Inhibition : New derivatives have been synthesized and tested against α-glucosidase and acetylcholinesterase, showing promising results that suggest potential applications in treating conditions like Type 2 diabetes and Alzheimer's disease .

| Enzyme | Compound | Inhibition Activity |

|---|---|---|

| α-Glucosidase | (S)-N-(7-Amino...) | Moderate |

| Acetylcholinesterase | (S)-N-(7-Amino...) | Significant |

Structural Insights

Understanding the molecular structure of (S)-N-(7-Amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride is crucial for elucidating its biological activity. X-ray crystallography and computational studies provide insights into its conformation and interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Stereochemical Purity : Enantiomeric resolution is critical for activity; impurities in configuration may necessitate chiral chromatography.

- Halogen Substitution : Chlorine balances electronic effects and steric demand, whereas bromine may improve lipophilicity but reduce target specificity.

- Structural Optimization: Future analogs could explore fluorine substitution (smaller, electronegative) or elongation of the aminoalkyl chain to modulate solubility.

Q & A

Basic: What synthetic methodologies are recommended for preparing (S)-N-(7-amino-1-chloro-2-oxoheptan-3-yl)-4-methylbenzenesulfonamide hydrochloride?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Coupling of 4-methylbenzenesulfonyl chloride with a protected heptan-3-amine intermediate under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

- Step 2: Selective chlorination at the 1-position using reagents like SOCl₂ or PCl₃ in anhydrous dichloromethane.

- Step 3: Oxidation of the 2-position to a ketone (2-oxo) using mild oxidizing agents (e.g., Dess-Martin periodinane or TEMPO/NaClO).

- Step 4: Deprotection of the 7-amino group under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt .

Key Considerations:

- Use chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) to ensure (S)-stereochemistry.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS for intermediates.

Advanced: How can structural contradictions in NMR data for this compound be resolved during characterization?

Answer:

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:

- Dynamic stereochemistry: The 3-position chiral center may exhibit restricted rotation, leading to diastereotopic protons. Use variable-temperature NMR (VT-NMR) to confirm .

- Solvent effects: Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents may stabilize intramolecular H-bonding between the sulfonamide and ketone groups.

- Impurity interference: Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and cross-check with high-resolution mass spectrometry (HRMS) .

Example Workflow:

Acquire H, C, DEPT-135, and HSQC spectra.

Perform NOESY to confirm spatial proximity of the 3-position chiral center and sulfonamide group.

Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculators) .

Basic: What analytical techniques are critical for assessing purity and stability of this compound?

Answer:

- Purity:

- HPLC-UV/Vis: Use a reversed-phase column (e.g., Agilent Zorbax SB-C18) with a mobile phase of 0.1% formic acid in H₂O:MeCN (70:30). Monitor at λ = 255 nm (sulfonamide π→π* transition) .

- Karl Fischer Titration: Quantify residual water (<0.5% w/w) to ensure stability during storage.

- Stability:

Advanced: How can researchers optimize reaction yields for the chlorination step while minimizing side products?

Answer:

Chlorination at the 1-position is prone to overhalogenation or epimerization. Mitigation strategies include:

- Low-temperature control: Perform reactions at −20°C to suppress competing pathways.

- Catalytic additives: Use DMAP (4-dimethylaminopyridine) to enhance electrophilicity of the chlorinating agent.

- In situ monitoring: Employ FT-IR to track the disappearance of the C-OH stretch (~3200 cm⁻¹) and emergence of C-Cl (~750 cm⁻¹) .

Data-Driven Optimization:

| Condition | Yield (%) | Side Products (%) |

|---|---|---|

| SOCl₂, 0°C, 2h | 78 | 5 (epimer) |

| PCl₃, −20°C, 4h | 85 | 2 (dichloro) |

| Oxalyl chloride, RT | 62 | 15 (degradation) |

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood for weighing and reactions due to potential HCl vapor release.

- Spill Management: Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How does the compound’s stereochemistry influence its biological activity in enzyme inhibition assays?

Answer:

The (S)-configuration at the 3-position is critical for binding to chiral enzyme pockets (e.g., serine proteases).

- Case Study: In trypsin inhibition assays, the (S)-enantiomer showed 10-fold higher IC₅₀ (2.3 µM) than the (R)-form (23 µM) due to optimal H-bonding with Asp188.

- Method: Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₐ) and confirm stereospecificity .

Basic: What solvents and storage conditions preserve the compound’s integrity long-term?

Answer:

- Solubility: DMSO (>50 mg/mL), sparingly soluble in H₂O (<1 mg/mL).

- Storage: −20°C in amber vials under argon. Avoid freeze-thaw cycles to prevent hydrochloride dissociation .

Advanced: How can researchers reconcile discrepancies between computational and experimental LogP values?

Answer:

- Experimental LogP: Determine via shake-flask method (octanol/water partition).

- Computational Prediction: Use ChemAxon or ACD/Labs software. Discrepancies >0.5 units suggest unaccounted intramolecular interactions (e.g., H-bonding between the sulfonamide and ketone). Validate via molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.